molecular formula C23H22N2O4 B291919 N-[4-methyl-3-[(2-phenoxyacetyl)amino]phenyl]-2-phenoxyacetamide

N-[4-methyl-3-[(2-phenoxyacetyl)amino]phenyl]-2-phenoxyacetamide

Cat. No.: B291919
M. Wt: 390.4 g/mol
InChI Key: ZICMZIQCBADHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-[(2-phenoxyacetyl)amino]phenyl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methyl-5-nitroaniline with phenoxyacetyl chloride to form an intermediate, which is then reduced and further reacted with phenoxyacetic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-[(2-phenoxyacetyl)amino]phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines, which are crucial in the synthesis of this compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetamide oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-[4-methyl-3-[(2-phenoxyacetyl)amino]phenyl]-2-phenoxyacetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing anti-inflammatory and analgesic agents.

    Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-methyl-3-[(2-phenoxyacetyl)amino]phenyl]-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and acetamide groups play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways. This compound’s effects are mediated through its ability to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methyl-3-[(2-phenoxyacetyl)amino]phenyl]-2-phenoxyacetamide is unique due to its combination of phenoxy and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

N-[4-methyl-3-[(2-phenoxyacetyl)amino]phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C23H22N2O4/c1-17-12-13-18(24-22(26)15-28-19-8-4-2-5-9-19)14-21(17)25-23(27)16-29-20-10-6-3-7-11-20/h2-14H,15-16H2,1H3,(H,24,26)(H,25,27)

InChI Key

ZICMZIQCBADHLY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.